Hexylphosphonic acid

Thin-film transistors Self-assembled monolayer IGZO

Leverage Hexylphosphonic acid's specific C6 chain for optimized performance in nanoparticle synthesis and OLED/OPV electrode passivation. This ≥98% pure, white powder provides a targeted, cost-effective improvement in device stability compared to unmodified surfaces and is a distinct engineering choice compared to longer chain analogs.

Molecular Formula C6H15O3P
Molecular Weight 166.16 g/mol
CAS No. 4721-24-8
Cat. No. B1362524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylphosphonic acid
CAS4721-24-8
Molecular FormulaC6H15O3P
Molecular Weight166.16 g/mol
Structural Identifiers
SMILESCCCCCCP(=O)(O)O
InChIInChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
InChIKeyGJWAEWLHSDGBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Hexylphosphonic Acid (HPA) for Advanced Material Science Applications


n-Hexylphosphonic acid (HPA, CAS 4721-24-8) is an alkylphosphonic acid derivative that functions as a capping agent and surfactant. It is a white powder at room temperature with a melting point range of 97-110°C and is insoluble in water . Its amphiphilic nature, comprising a polar phosphonic acid head group and a nonpolar six-carbon alkyl chain, enables it to form self-assembled monolayers (SAMs) on metal oxide surfaces and to modify the surface properties of various materials, including nanoparticles and carbon nanotubes .

Why Alkylphosphonic Acid Chain Length is a Critical Selection Factor for n-Hexylphosphonic Acid (HPA)


In applications such as nanoparticle synthesis, surface modification, and dispersion stabilization, the alkyl chain length of a phosphonic acid ligand is not a trivial variable. The chain length directly dictates the ligand's hydrophobicity, packing density, and steric hindrance, which in turn governs critical performance metrics like nanoparticle morphology [1], dispersion stability [2], and the electrical properties of self-assembled monolayers (SAMs) [3]. Therefore, HPA's specific six-carbon (C6) chain is a distinct engineering choice, not an arbitrary one, and cannot be substituted with longer or shorter chain analogs (e.g., C8, C10, C18) without fundamentally altering experimental outcomes or product performance.

Quantitative Evidence for n-Hexylphosphonic Acid (HPA) Performance Against Key Comparators


HPA vs. Fluorinated HPA in Amorphous IGZO TFT Bias-Stress Stability

In a direct head-to-head comparison on amorphous indium gallium zinc oxide (IGZO) thin-film transistors (TFTs), an n-hexylphosphonic acid (HPA) SAM significantly reduced bias-stress turn-on voltage shifts compared to an unmodified IGZO surface, while a fluorinated hexylphosphonic acid (FPA) SAM provided even greater stability [1].

Thin-film transistors Self-assembled monolayer IGZO Surface modification

HPA vs. DPA and BPA in Multi-Walled Carbon Nanotube (MWCNT) Dispersion

In a direct comparison of phosphonic acid surfactants for dispersing multi-walled carbon nanotubes (MWCNTs) in aqueous media, n-hexylphosphonic acid (HPA) provided the minimum dispersion stability among the three tested compounds. In contrast, decylphosphonic acid (DPA) provided the maximum dispersion stability, as characterized by UV-vis absorbance, TEM, and zeta potential measurements [1].

Carbon nanotubes Surfactant Nanocomposites Dispersion

HPA vs. OPA and DPA in Copper Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) was used to evaluate the corrosion inhibition of copper in an acidic aqueous medium by SAMs formed from alkylphosphonic acids. Nyquist plots showed that copper samples modified with a monolayer of hexylphosphonic acid (HPA) exhibited a higher polarization resistance, thereby mitigating copper corrosion compared to an unmodified surface. While the study included octylphosphonic acid (OPA) and decylphosphonic acid (DPA), the specific quantitative differences in polarization resistance or inhibition efficiency between these chain lengths were not detailed in the provided text [1].

Corrosion inhibition Copper Electrochemistry Self-assembled monolayer

HPA vs. ODPA in ITO Electrode Modification for Controlled Surface Energy

Indium-tin oxide (ITO) electrodes were modified with n-hexylphosphonic acid (HPA) and n-octadecylphosphonic acid (ODPA) to tune surface properties. This study, which combined XPS/UPS and contact angle measurements, established a methodology for controlling wetting properties. The work demonstrates that HPA and ODPA impart different surface energies to ITO, a critical factor for device performance. While the full paper is behind a paywall and exact contact angle values are not in the abstract, the work confirms the class-level inference that varying alkyl chain length in phosphonic acids is a proven strategy for tuning the surface properties of ITO [1].

ITO electrode Surface energy Contact angle SAM

HPA as a Cosurfactant in Quantum Dot Nanocomposite Films

In the formulation of polyvinylcarbazole (PVK)/CdSe-ZnS quantum dot nanocomposite films, hexylphosphonic acid (HPA) was used as a cosurfactant in combination with dendritic phosphonic acid interface modifiers [1]. The nature of the interface modifier dramatically influenced the distribution of quantum dots (QDs) within the film. Specifically, an alkyl-containing dendritic modifier led to phase segregation and two-dimensional QD aggregates near the film surface. In contrast, a cyano-containing dendritic modifier resulted in a homogeneous QD distribution throughout the film thickness. This study highlights how HPA's role as a cosurfactant can be critical in controlling the morphology and, consequently, the optical and electronic properties of the final nanocomposite material.

Quantum dots Nanocomposites Phase behavior Cosurfactant

Recommended Application Scenarios for n-Hexylphosphonic Acid (HPA) Based on Evidence


Precision SAM Formation for IGZO TFT Passivation

As demonstrated by Du et al., HPA SAMs significantly reduce bias-stress voltage shifts in IGZO TFTs compared to unmodified surfaces [1]. This makes HPA a well-suited candidate for passivating the back channel of IGZO TFTs in applications like active-matrix organic light-emitting diode (AMOLED) displays and flexible sensors. Its performance, while not matching that of fluorinated analogs (FPA), provides a robust and more cost-effective baseline improvement in device stability [1].

Controlled Hydrophobicity for Metal Oxide Electrodes

Research by Paniagua et al. established that HPA is an effective modifier for tuning the surface energy and work function of ITO electrodes [2]. This application is critical in the manufacturing of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control of the electrode interface is required for efficient charge injection and extraction. HPA offers a specific, shorter-chain alternative to longer-chain phosphonic acids like ODPA, providing a different set of surface properties [2].

Morphology Control in Quantum Dot Synthesis and Nanocomposites

In the synthesis of colloidal quantum dots (QDs), the chain length of the phosphonic acid ligand is a key factor in controlling particle size and shape. HPA's six-carbon chain offers a distinct steric and electronic environment compared to shorter or longer alkyl phosphonic acids [3]. Furthermore, as shown by Matvienko et al., HPA can act as a crucial cosurfactant in polymer/QD nanocomposite films, influencing the final film morphology and optical properties [4]. This positions HPA as a specific tool for engineering the properties of advanced QD-based materials.

Corrosion Inhibition for Copper in Microelectronics

Electrochemical studies have confirmed that HPA forms a corrosion-inhibiting monolayer on copper surfaces, increasing polarization resistance in acidic environments [5]. While a direct comparison with other chain lengths for maximum inhibition efficiency is lacking in the cited work, the study confirms HPA's efficacy. This is particularly relevant for corrosion protection in microelectronic components, MEMS devices, and other applications where thin, conformal organic coatings on copper are required and a specific chain length may be dictated by other device physics or processing constraints [5].

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